Journal Name:Forensic Chemistry
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Forensic Chemistry ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1080/08927014.2023.2234290
AbstractMethicillin-Resistant Staphylococcus aureus (MRSA) biofilms are among the most dangerous infections on medical implants, typically requiring surgical explantation and replacement. This study investigated the thermal susceptibility of MRSA biofilms to thermal shocks from 60 to 80 °C for 1–30 min as well as the effect of various antibiotics (most notably methicillin) on thermal mitigation. Pre- and post-shock exposure to three different classes of antibiotics (ciprofloxacin, tobramycin, and methicillin) at concentrations ranging from 0.25 to 128 μg mL−1 were investigated. MRSA biofilms exhibited thermal susceptibility comparable to other common nosocomial pathogens, such as Pseudomonas aeruginosa, though with greater variability. Exposure to antibiotics of any class significantly decreased the degree of thermal shock required for reliable mitigation, including at subclinical concentration. These combined treatments reduced biofilm population more than the sum of thermal and chemical treatments alone, demonstrating synergism, while also indicating a critical population drop of ∼4.5 log10 beyond which the biofilms typically became non-viable.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-05-25 , DOI:
10.1080/08927014.2023.2212596
AbstractCoaggregation, the specific recognition and adhesion of genetically distinct bacteria, is proposed to contribute to the development of freshwater biofilms. This work aimed to develop a microplate-based system to measure and model the kinetics of freshwater bacterial coaggregation. Blastomonas natatoria 2.1 and Micrococcus luteus 2.13 were evaluated for coaggregation ability using 24-well microplates containing novel dome shaped wells (DSWs) and standard flat-bottom wells. Results were compared to a tube-based visual aggregation assay. The DSWs facilitated the reproducible detection of coaggregation via spectrophotometry and the estimation of coaggregation kinetics using a linked mathematical model. Quantitative analysis using DSWs was more sensitive than the visual tube aggregation assay and subject to substantially less variation than flat-bottom wells. Collectively these results demonstrate the utility of the DSW-based method and improve upon the current toolkit for studying freshwater bacterial coaggregation.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-03-13 , DOI:
10.1080/08927014.2023.2186785
AbstractMarine artificial structures often support lower native species diversity and more non-indigenous species (NIS), but adding complex habitat and using bioreceptive materials have the potential to mitigate these impacts. Here, the interacting effects of structural complexity (flat, complex with pits) and concrete mixture (standard, or with oyster shell or vermiculite aggregate) on recruitment were assessed at two intertidal levels at an urban site. Complex tiles had less green algal cover, oyster shell mixtures had less brown (Ralfsia sp.) algal cover. At a low tidal elevation, the non-indigenous ascidian Styela plicata dominated complex tiles. Additionally, mixtures with oyster shell supported higher total cover of sessile species, and a higher cover of S. plicata. There were no effects of complexity or mixture on biofilm communities and native and NIS richness. Overall, these results suggest that habitat complexity and some bioreceptive materials may facilitate colonisation by a dominant invertebrate invader on artificial structures.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-03-16 , DOI:
10.1080/08927014.2023.2185143
AbstractBiofouling is a major challenge for sustainable shipping, filter membranes, heat exchangers, and medical devices. The development of fouling-resistant coatings requires the evaluation of their effectiveness. Such an evaluation is usually based on the assessment of fouling progression after different exposure times to the target medium (e.g. salt water). The manual assessment of macrofouling requires expert knowledge about local fouling communities due to high variances in phenotypical appearance, has single-image sampling inaccuracies for certain species, and lacks spatial information. Here an approach for automatic image-based macrofouling analysis was presented. A dataset with dense labels prepared from field panel images was made and a convolutional network (adapted U-Net) for the semantic segmentation of different macrofouling classes was proposed. The establishment of macrofouling localization allows for the generation of a successional model which enables the determination of direct surface attachment and in-depth epibiotic studies.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-01-03 , DOI:
10.1080/08927014.2022.2159393
AbstractThis work investigates the ability of two Croton spp. essential oils (EO) to enhance chlorhexidine (CHX) activity against oral streptococci. EO’s chemical composition of Croton argyrophyllus and C. pluriglandulosus was determined by GC-MS/FID. The microbial growth kinetics and minimum inhibitory concentration (MIC) of EOs and CHX were determined, followed by their synergism against S. mutans UA159 and ATCC 25175, S. salivarius ATCC 7073 and S. sp. ATCC 15300. The microplate-based method was used to determine the EO/CHX activity against 24-h-old biofilms. The major compounds were α-pinene (54.74%) and bicyclogermacrene (16.08%) for EOAr and 1,8-cineole (17.41%), methyleugenol (16.06%) and elemicin (15.99%) for EOPg. Both EO had MIC around 16,000 µg/mL. EOs/CHX presented a synergistic effect against most strains (FICi from 0.133 to 0.375), and OE/CHX-treated biofilms showed a reduction in biomass and cell viability compared to CHX, only (p < 0.01). Thus, the EOs works as natural adjuvants for CHX.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-06-05 , DOI:
10.1080/08927014.2023.2218282
AbstractThis work assesses the biofouling formation of a microalgal consortium, cultivated in wastewater, on dialysis tubular membranes with no supporting layer, in both batch and continuous FO dewatering modes. The biological adhesion strength was compared with the predictions from the Baier and Vogler biocompatibility theories, employing critical surface tension (γcγcγc) and water adhesion tension (τ0), respectively, as measurable parameters of surface wettability. The results indicate that most of the tested membranes presented amphiphilic surface characteristics (τ0=22 to 45 mJ.m−2, θW ≈ 65˚) with a minimal biological adhesion tendency, which is compatible with the Vogler criteria. However, the membrane exposed the longest time to the microalgal culture presented more hydrophobic characteristics and poor wettability. The existing thermodynamic models succeeded in predicting cell-cell and cell-surface interactions as a competitive phenomenon. Nevertheless, the XDLVO model was used to determine changes in the cell-to-surface attraction dynamics. This assessment of microalgal foulant-membrane interfacial interactions helps to enhance understanding of the fouling mechanisms present on a novel FO membrane surface.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-01-16 , DOI:
10.1080/08927014.2023.2166405
AbstractMycobacterium abscessus (M. abscessus) can exist either as planktonic bacteria or as a biofilm. Biofilm formation is one of the important causes of conversion to resistance to antibiotics of bacteria that were previously sensitive when in their planktonic form, resulting in infections difficult to manage. Panax quinquefolius and its active ingredient ginsenosides have the potential ability in fighting pathogenic infections. In this study, the P. quinquefolius extract (PQE) showed good antibacterial/bactericidal activity against the M. abscessus planktonic cells. The extract reduced the biomass, thickness, and number of M. abscessus in the biofilm and altered its morphological characteristics as well as the spatial distribution of dead/alive bacteria. Moreover, the ginsenoside CK monomer had a similar inhibitory effect on M. abscessus planktonic bacteria and biofilm formation. Therefore, PQE and its monomer CK might be potential novel antimicrobial agents for the clinical prevention and treatment of M. abscessus, including biofilms in chronic infections.
Forensic Chemistry ( IF 0 ) Pub Date: 2022-11-01 , DOI:
10.1080/08927014.2022.2138754
AbstractVessel hull-fouling is responsible for most bioinvasion events in the marine environment, yet it lacks regulation in most countries. Although experts advocate a preventative approach, research efforts on pre-arrival processes are limited. The performance of mobile epifauna during vessel transport was evaluated via laboratory simulations, using the well-known invasive Japanese skeleton shrimp (Caprella mutica), and its native congener C. laeviuscula as case study. The invader did not possess any advantage in terms of inherent resistance to drag. Instead, its performance was conditioned by the complexity of secondary substrate. Dislodgement risk was significantly reduced when sessile fouling basibionts were added, which provided refugia and boosted the probability of C. mutica remaining attached from 7 to 65% in flow exposure trials. Interestingly, the invader exhibited significantly higher exploratory tendency and motility than its native congener at zero-flow conditions. Implications in terms of en-route survivorship, invasion success and macrofouling management are discussed.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-04-25 , DOI:
10.1080/08927014.2023.2202315
AbstractTrichosporon spp. are emerging opportunistic fungi associated with invasive infections, especially in patients with haematological malignancies. The present study investigated the in vitro inhibition of efflux pumps by promethazine (PMZ) as a strategy to control T. asahii and T. inkin. Planktonic cells were evaluated for antifungal susceptibility to PMZ, as well as inhibition of efflux. The effect of PMZ was also studied in Trichosporon biofilms. PMZ inhibited T. asahii and T. inkin planktonic cells at concentrations ranging from 32 to 256 μg ml–1. Subinhibitory concentrations of PMZ inhibited efflux activity in Trichosporon. Biofilms were completely eradicated by PMZ. PMZ potentiated the action of antifungals, affected the morphology, changed the amount of carbohydrates and proteins and reduced the amount of persister cells inside biofilms. The results showed indirect evidences of the occurrence of efflux pumps in Trichosporon and opens a perspective for the use of this target in the control of trichosporonosis.
Forensic Chemistry ( IF 0 ) Pub Date: 2023-03-01 , DOI:
10.1080/08927014.2023.2183121
AbstractThis study aimed to characterize the immobilization of the novel JIChis-2 peptide on the Ti-6Al-4V alloy, widely used in the biomedical sector. The antimicrobial activity of JIChis-2 was evaluated in the Gram-negative bacterium E. coli. Its immobilization occurred by inducing the formation of covalent bonds between the N-terminus of the peptides and the surface previously submitted to acrylic acid polymerization via the PECVD technique. Coated and uncoated surfaces were characterized by FTIR, AFM, SEM and EDX. Studies of global and localized corrosion were carried out, seeking to explore the effects triggered by surface treatment in an aggressive environment. Additionally, the ability of the functionalized material to prevent E. coli biofilm formation evidenced that the strategy to immobilize JIChis-2 in the Ti-6Al-4V alloy via PECVD of acrylic acid resulted in the development of a functional material with antibiofilm properties.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |